N-(butan-2-yl)-1-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-(butan-2-yl)-1-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS 1111237-21-8) is a synthetic heterocyclic compound featuring a triazoloquinazoline core. Its molecular formula is C27H32N6O3S, with a molecular weight of 520.6464 g/mol . Key structural elements include:
- A propyl substituent at position 4 and a 5-oxo group, which may influence solubility and metabolic stability.
- A carbamoyl-methylsulfanyl side chain linked to a 3,4-dimethylphenyl group, likely enhancing target binding specificity.
- A butan-2-yl carboxamide moiety at position 8, contributing to lipophilicity .
This compound is cataloged under BB05393 and is available commercially for research purposes, with pricing starting at $8/1g .
Properties
Molecular Formula |
C27H32N6O3S |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-butan-2-yl-1-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C27H32N6O3S/c1-6-12-32-25(36)21-11-9-19(24(35)28-18(5)7-2)14-22(21)33-26(32)30-31-27(33)37-15-23(34)29-20-10-8-16(3)17(4)13-20/h8-11,13-14,18H,6-7,12,15H2,1-5H3,(H,28,35)(H,29,34) |
InChI Key |
IUVQKSGMLXPVKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)CC)N3C1=NN=C3SCC(=O)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-1-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, including the formation of the triazoloquinazoline core, the introduction of the carbamoylmethylsulfanyl group, and the attachment of the butan-2-yl substituent. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-1-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(butan-2-yl)-1-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that triazole derivatives could effectively target specific pathways involved in cancer progression .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses. This makes it a candidate for further development as an anti-inflammatory drug .
Antimicrobial Activity
Research indicates that related compounds possess antimicrobial properties against various pathogens. The sulfanyl group in the structure is believed to enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains .
Pesticidal Compositions
The compound's structure suggests potential use in developing pesticidal formulations. Patents have been filed for compositions containing similar triazole derivatives that exhibit insecticidal and fungicidal activities. These compounds could provide an environmentally friendly alternative to traditional pesticides .
Herbicide Development
There is ongoing research into utilizing the compound as a herbicide due to its ability to disrupt specific biochemical pathways in plants. Its effectiveness against weed species could lead to the development of new herbicide products that are less harmful to non-target organisms .
Chemical Stability and Solubility
Studies on the chemical stability of this compound indicate that it retains its structure under various environmental conditions. Its solubility profile suggests potential for formulation in both aqueous and organic solvents, which is advantageous for pharmaceutical and agricultural applications.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-1-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s triazoloquinazoline core distinguishes it from other heterocyclic systems, such as 1,3,4-oxadiazoles (e.g., 2-amino-5-(4-substituted phenyl)-1,3,4-oxadiazoles) . Key differences include:
- Core Heterocycle : Triazoloquinazolines (fused triazole-quinazoline) vs. 1,3,4-oxadiazoles (five-membered rings with two nitrogen and one oxygen atom).
- Substituent Complexity : BB05393 features branched alkyl (propyl, butan-2-yl) and aromatic (3,4-dimethylphenyl) groups, whereas oxadiazoles in are simpler, often substituted with single phenyl rings.
- Bioactivity Potential: Triazoloquinazolines are associated with kinase inhibition or anticonvulsant activity, while 1,3,4-oxadiazoles are explored for antimicrobial and anti-inflammatory properties .
Molecular Networking and Fragmentation Patterns
Using molecular networking based on MS/MS fragmentation (cosine score analysis), BB05393 would cluster with compounds sharing:
- Parent ion fragmentation patterns indicative of triazoloquinazoline cores (e.g., cleavage at the sulfanyl or carbamoyl linkages).
- High cosine scores (>0.8) for analogues with similar side chains (e.g., alkyl-carboxamide or aryl-sulfanyl groups) .
Data Table: Key Parameters of BB05393 vs. Representative Analogues
Biological Activity
N-(butan-2-yl)-1-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure that includes a triazole ring, a quinazoline moiety, and various functional groups such as carboxamide and sulfanyl. This structural complexity may contribute to its diverse biological effects.
Table 1: Structural Components
| Component | Description |
|---|---|
| Triazole Ring | Five-membered ring containing three nitrogen atoms |
| Quinazoline Moiety | A bicyclic compound with nitrogen atoms |
| Carboxamide Group | Functional group (-CONH2) |
| Sulfanyl Group | Sulfur-containing moiety |
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented extensively. For example, derivatives containing thiazole rings have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the sulfanyl group may enhance the compound's interaction with microbial targets.
Enzyme Inhibition
Inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is another area of interest. Compounds similar in structure have demonstrated selective inhibition of BChE over AChE, which could be beneficial in treating conditions like Alzheimer's disease . The specific activity of this compound in this regard remains to be fully explored.
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of quinazoline derivatives and assessed their anticancer activity. The synthesized compounds underwent rigorous testing against several cancer cell lines using MTT assays to determine cell viability. The results indicated that modifications in the side chains significantly influenced biological activity .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial effects of thiazole derivatives against multiple pathogens. The study utilized disk diffusion methods to evaluate the inhibition zones produced by the compounds. Results showed that specific structural features correlated with enhanced antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
